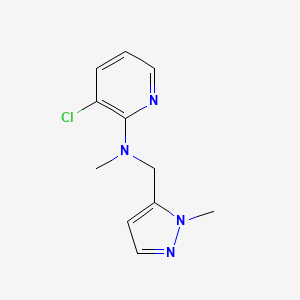![molecular formula C14H9ClN4 B2864225 7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 860610-84-0](/img/structure/B2864225.png)
7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Descripción general
Descripción
The compound “7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile” belongs to a class of compounds known as triazolopyridines . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 inhibitors . Another related compound, 5-amino-7-aryl-7,8-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carbonitriles, was synthesized by a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile, and aryl aldehydes in the presence of 20 mol% NaOH in ethanol under heating or ultrasonic irradiation .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing a triazole, such as the one you mentioned, are known to exhibit broad biological activities, including antimicrobial activity . This makes them potentially useful in the development of new antimicrobial drugs.
Anti-inflammatory and Analgesic Activity
Triazole compounds have been reported to possess anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Anticonvulsant Activity
The triazole scaffold has been associated with anticonvulsant activity . This could make it a valuable component in the development of drugs for treating seizure disorders.
Antineoplastic and Anticancer Activity
Triazole compounds have shown antineoplastic and anticancer activities . They could be used in the development of new cancer therapies. For example, some [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been reported as antitumor , and a compound with a similar structure exhibited excellent anti-tumor activity against A549, MCF-7, and HeLa cancer cell lines .
Antimalarial and Antiviral Activity
Triazole compounds have demonstrated antimalarial and antiviral activities . This suggests potential applications in the treatment of diseases caused by malaria parasites and viruses.
Agrochemical Applications
Triazole compounds have important application value in various fields, including agrochemistry . They could be used in the development of new agrochemicals.
Material Chemistry Applications
Triazole compounds also find applications in material chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities.
Antifungal Activity
Triazole compounds, such as Fluconazole, are commonly used as antifungals in clinical applications . This suggests potential applications in the treatment of fungal infections.
Mecanismo De Acción
Target of Action
The primary target of 7-(4-Chlorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . This interaction is confirmed by molecular docking simulation, which shows a good fit of the compound into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and the induction of apoptosis within cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These studies help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The compound shows superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It significantly inhibits the growth of these cell lines . The compound also induces apoptosis within HCT cells .
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c1-9-17-14-13(8-16)12(6-7-19(14)18-9)10-2-4-11(15)5-3-10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALFMKUQQDGJCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324068 | |
| Record name | 7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818759 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
860610-84-0 | |
| Record name | 7-(4-chlorophenyl)-2-methyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



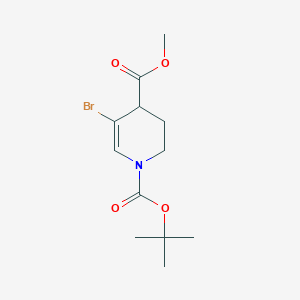

![Imidazo[1,2-a]pyrazine-8-carboxylic acid hydrochloride](/img/structure/B2864148.png)
![5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2864149.png)
![3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864150.png)
![(5E)-5-{[(4-chlorophenyl)methoxy]imino}-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2864154.png)

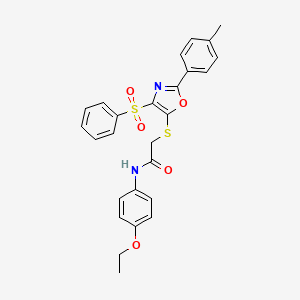
![2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2864158.png)
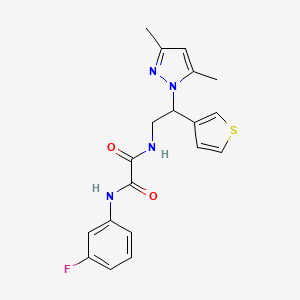

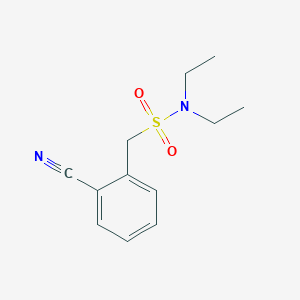
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxyphenyl)urea](/img/structure/B2864164.png)
